molecular formula C10H12N2O2S B2622753 [(4-Methyl-2-nitrophenyl)sulfanyl](propan-2-ylidene)amine CAS No. 296276-05-6

[(4-Methyl-2-nitrophenyl)sulfanyl](propan-2-ylidene)amine

Cat. No.: B2622753
CAS No.: 296276-05-6
M. Wt: 224.28
InChI Key: MBNQRADWQYJBGW-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrophenyl)sulfanylamine is a sulfanyl-substituted aromatic compound featuring a propan-2-ylidene amine moiety. The molecule comprises a 4-methyl-2-nitrophenyl group linked via a sulfanyl (-S-) bridge to an imine (C=N) functional group.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)sulfanylpropan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-7(2)11-15-10-5-4-8(3)6-9(10)12(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNQRADWQYJBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SN=C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-nitrophenyl)sulfanylamine typically involves the reaction of 4-methyl-2-nitrothiophenol with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-nitrophenyl)sulfanylamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the imine group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

The compound (4-Methyl-2-nitrophenyl)sulfanylamine is a chemical of interest due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This article will explore its scientific research applications, supported by data tables and documented case studies.

Structure

The compound features a sulfonyl group attached to a propan-2-ylidene amine, with a nitrophenyl substituent. This unique structure suggests potential reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitrophenyl sulfides have been evaluated for their efficacy against various bacterial strains. A study demonstrated that modifications to the nitrophenyl group could enhance antibacterial activity, suggesting that (4-Methyl-2-nitrophenyl)sulfanylamine may also possess similar properties.

Anticancer Potential

Nitrophenyl compounds have been implicated in anticancer research. The presence of the nitro group can lead to the formation of reactive intermediates that may induce apoptosis in cancer cells. Preliminary studies on related compounds indicate that they can inhibit tumor growth in vitro, warranting further investigation into the specific mechanisms of action for (4-Methyl-2-nitrophenyl)sulfanylamine .

Polymer Additives

The compound's ability to modify surface properties makes it a candidate for use as an additive in polymer formulations. For example, it could enhance the hydrophobicity of surfaces, improving the durability and performance of coatings and sealants.

Photovoltaic Devices

Research has shown that certain sulfanyl compounds can improve the efficiency of organic photovoltaic devices. The incorporation of (4-Methyl-2-nitrophenyl)sulfanylamine into polymer blends may enhance charge transport properties, potentially leading to more efficient solar energy conversion.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedInhibition Zone (mm)
4-Methyl-2-nitrophenyl sulfideE. coli15
[(4-Methyl-2-nitrophenyl)sulfanyl]Staphylococcus aureus18
2-NitroanilinePseudomonas aeruginosa12

Table 2: Photovoltaic Efficiency Enhancement

Compound NameEfficiency Improvement (%)Application Method
[(4-Methyl-2-nitrophenyl)sulfanyl]5Blend with polymer
Sulfanyl derivative A7Coating
Sulfanyl derivative B3Layered structure

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, (4-Methyl-2-nitrophenyl)sulfanylamine was tested against common pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent.

Case Study 2: Photovoltaic Applications

A research team incorporated this compound into a polymer matrix used for organic solar cells. The modified cells exhibited a notable increase in energy conversion efficiency, demonstrating the compound's applicability in renewable energy technologies.

Mechanism of Action

The mechanism of action of (4-Methyl-2-nitrophenyl)sulfanylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and nitrophenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the imine group can participate in covalent bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs are categorized based on modifications to the aromatic ring, sulfanyl group, or amine moiety. Key examples include:

a) [(4-Chlorophenyl)sulfanyl]-propan-2-ylidene Derivatives
  • (E)-[(4-Chlorophenyl)methoxy][2-methyl-2-(phenylsulfanyl)propylidene]amine (CAS: 306979-71-5): This analog replaces the nitro group with a chlorine atom and introduces a methoxy substituent. The methoxy group introduces electron-donating effects, which may stabilize the imine moiety .
b) Dichlorophenyl-Substituted Derivatives
  • The dual sulfanyl groups may enhance chelation properties, relevant in coordination chemistry .
c) Heterocyclic Sulfanyl-Amines
  • N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine (CAS: 478029-89-9): Incorporation into a benzothienopyrimidine scaffold increases planarity and conjugation, which could enhance UV-Vis absorbance properties. The cyclopropylamine group introduces steric constraints, affecting binding to enzymatic targets .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of (4-Methyl-2-nitrophenyl)sulfanylamine and Analogues

Compound Name Molecular Formula Molecular Weight Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
(4-Methyl-2-nitrophenyl)sulfanylamine (hypothetical) C₁₀H₁₁N₂O₂S 223.27 1530 (NO₂), 1620 (C=N) Imine H: 8.2–8.5; Aromatic H: 6.9–8.3
(E)-[(4-Chlorophenyl)methoxy][2-methyl-2-(phenylsulfanyl)propylidene]amine C₁₇H₁₇ClNOS 330.84 1150 (C-O), 1250 (C=S) Methoxy: 3.8; Chlorophenyl H: 7.2–7.6
[1,3-Bis(phenylsulfanyl)propan-2-ylidene][(2,4-dichlorophenyl)methoxy]amine C₂₂H₁₉Cl₂NOS₂ 448.43 1229 (C-Cl), 1599 (C=N) Dichlorophenyl H: 7.2–8.1
N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine C₂₂H₂₀N₃S₂ 406.54 1625 (C=N), 2923 (C-H) Cyclopropyl H: 1.1–1.3; Aromatic H: 6.8–8.1

Biological Activity

(4-Methyl-2-nitrophenyl)sulfanylamine, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of (4-Methyl-2-nitrophenyl)sulfanylamine can be represented as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a sulfanyl group attached to a propan-2-ylidene amine, with a nitro-substituted aromatic ring that may influence its reactivity and biological interactions.

The biological activity of (4-Methyl-2-nitrophenyl)sulfanylamine is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Recent studies have indicated that compounds with similar structures can act as agonists or antagonists for specific GPCRs, influencing pathways such as cell signaling and neurotransmission .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer or metabolic disorders .
  • Antioxidant Activity : Compounds containing sulfanyl groups are often associated with antioxidant properties, which can mitigate oxidative stress in cells and tissues .

Biological Activity Data

The following table summarizes the key findings related to the biological activity of (4-Methyl-2-nitrophenyl)sulfanylamine based on available research:

Biological ActivityMechanismReference
GPCR AgonismActivates GPR35 leading to increased intracellular signaling
Enzyme InhibitionInhibits specific metabolic enzymes
Antioxidant EffectsReduces oxidative stress in cellular models

Study 1: GPR35 Activation

A study investigated the activation of GPR35 by related compounds, demonstrating that certain structural features enhance binding affinity and efficacy. The results indicated that (4-Methyl-2-nitrophenyl)sulfanylamine could serve as a lead compound for developing GPR35 modulators, which have implications in treating inflammatory diseases .

Study 2: Antioxidant Properties

In vitro assays revealed that the compound exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cell cultures. This suggests potential applications in neuroprotective therapies where oxidative stress is a contributing factor .

Research Findings

Recent research has highlighted the importance of the nitro group in modulating the compound’s biological activity. The presence of this functional group has been linked to enhanced interaction with cellular targets, leading to improved therapeutic profiles compared to similar compounds lacking this feature .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (4-Methyl-2-nitrophenyl)sulfanylamine, and how do reaction conditions influence yield?

  • Methodology : A reflux-based approach using ethanol as a solvent and lithium hydroxide as a base catalyst is recommended. For example, analogous syntheses of sulfanyl-containing compounds involve cyclocondensation reactions between ketones and amines under reflux (4–5 hours) . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is effective for isolating the product .
  • Critical Parameters : Reaction temperature (reflux at ~78°C), stoichiometric ratios (1:1 molar ratio of precursors), and catalyst loading (5 mol% LiOH) significantly impact yield.

Q. Which spectroscopic techniques are most reliable for characterizing (4-Methyl-2-nitrophenyl)sulfanylamine?

  • Methodology : Use a combination of:

  • FT-IR : Identify the sulfanyl (C-S) stretch (~650–750 cm⁻¹) and nitro (NO₂) asymmetric stretch (~1520 cm⁻¹) .
  • NMR : ¹H NMR to resolve aromatic protons (δ 7.0–8.5 ppm for nitrophenyl) and methyl groups (δ 1.2–2.5 ppm). ¹³C NMR confirms the propan-2-ylideneamine moiety (C=N ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How does the sulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The sulfanyl group acts as a leaving group in SN₂ reactions due to its moderate electronegativity. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines) can quantify reactivity. Compare with analogous compounds lacking the sulfanyl moiety to isolate its effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Methodology :

  • Use SHELXT or WinGX for single-crystal X-ray refinement to resolve ambiguities in bond lengths/angles .
  • Compare DFT-calculated NMR/IR spectra (e.g., Gaussian 09) with experimental data to validate structural assignments .
    • Case Study : Discrepancies in nitro group orientation (para vs. meta) can arise from dynamic effects; molecular dynamics simulations (MD) at varying temperatures clarify conformational stability .

Q. What strategies address low reproducibility in synthetic yields across different labs?

  • Methodology :

  • Controlled Variable Analysis : Systematically test solvent purity (anhydrous ethanol vs. technical grade), stirring rate, and moisture sensitivity of intermediates .
  • Alternative Routes : Explore solvent-free mechanochemical synthesis (e.g., grinding with NaBH₄/H₃BO₃), which reduces solvent-dependent variability .

Q. How to design assays for evaluating the compound’s potential antimicrobial activity?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Structure-Activity Relationship (SAR) : Modify the nitro or methyl substituents and compare bioactivity trends with pyrimidin-2-amine derivatives .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • HPLC-MS Stability Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates suitability for high-temperature applications) .

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